Sugar Donor Km Profiling: CKII Peptide with UDP-GlcNAc vs. Four Functional Analogs
Using the CKII peptide (KKKYPGGSTPVSSANMM) as the fixed acceptor substrate, the Km of sOGT for the natural sugar donor UDP-GlcNAc was determined as 8.5 µM. Under identical assay conditions (600 µM CKII peptide, 76 µg sOGT, 37 °C, 30 min, pH 7.4), four structurally modified UDP-GlcNAc analogs exhibited substantially elevated Km values: UDP-6-deoxy-GlcNAc (141.8 µM, ~17-fold increase), UDP-GlcNPr (282.1 µM, ~33-fold increase), UDP-4-deoxy-GalNAc (369.5 µM, ~43-fold increase), and UDP-6-deoxy-GalNAc (also a substrate, Km not explicitly reported but activity confirmed). This rank order establishes the CKII peptide as a benchmark acceptor for quantifying sugar donor tolerance of wild-type and mutant OGT enzymes [1].
| Evidence Dimension | Km of sOGT for sugar nucleotide donors with CKII peptide as acceptor |
|---|---|
| Target Compound Data | Km (UDP-GlcNAc) = 8.5 µM |
| Comparator Or Baseline | UDP-6-deoxy-GlcNAc (Km = 141.8 µM); UDP-GlcNPr (Km = 282.1 µM); UDP-4-deoxy-GalNAc (Km = 369.5 µM) |
| Quantified Difference | 16.7-fold to 43.5-fold increase in Km relative to UDP-GlcNAc |
| Conditions | 600 µM CKII peptide, 76 µg sOGT, 37 °C, 30 min, pH 7.4; HPLC-based quantification |
Why This Matters
A researcher selecting this peptide for sugar donor specificity studies obtains a pre-validated reference dataset enabling direct comparison of novel UDP-GlcNAc analogs against the natural substrate, which is essential for designing selective OGT probes or inhibitors.
- [1] Ma, X., Liu, P., Yan, H., Sun, H., Liu, X., Zhou, F., Li, L., Chen, Y., Muthana, M.M., Chen, X., Wang, P.G. & Zhang, L. (2013) Substrate Specificity Provides Insights into the Sugar Donor Recognition Mechanism of O-GlcNAc Transferase (OGT). PLoS ONE, 8(5), e63452. DOI: 10.1371/journal.pone.0063452 View Source
